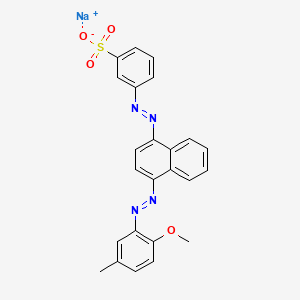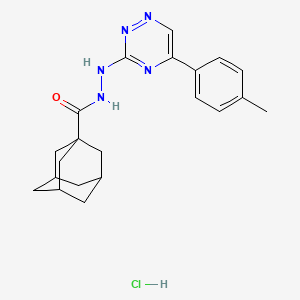
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride is a complex organic compound that combines the unique structural features of adamantane and triazine derivatives Adamantane is a lipophilic symmetrical hydrocarbon known for its stability and rigidity, while triazine derivatives are recognized for their diverse biological activities
準備方法
The synthesis of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride typically involves multiple steps:
Synthesis of 1-Adamantanecarboxylic Acid: This can be achieved by reacting 1-adamantyl chloride with carbon dioxide in the presence of a base.
Formation of Triazine Derivative: The triazine ring is synthesized by reacting p-tolylamine with cyanuric chloride under controlled conditions.
Coupling Reaction: The triazine derivative is then coupled with 1-adamantanecarboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrazide Formation: The resulting product is treated with hydrazine hydrate to form the hydrazide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.
化学反応の分析
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as adamantane derivatives and triazine hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting sigma receptors and exhibiting antiproliferative activity against cancer cells.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving triazine derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride involves its interaction with specific molecular targets:
Sigma Receptors: The compound exhibits binding affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Molecular Pathways: The compound can modulate signaling pathways, such as those involving protein kinases and transcription factors, affecting gene expression and cellular responses.
類似化合物との比較
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can be compared with other similar compounds:
1-Adamantanecarboxylic Acid Derivatives: These compounds share the adamantane core but differ in their functional groups, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds with triazine rings exhibit diverse biological activities, and the presence of different substituents can significantly impact their efficacy and specificity.
Similar compounds include 1-adamantanecarboxylic acid phenylamide, 1-adamantanecarboxylic acid p-tolylamide, and 1-adamantanecarboxylic acid thiazol-2-ylamide .
特性
CAS番号 |
77966-95-1 |
|---|---|
分子式 |
C21H26ClN5O |
分子量 |
399.9 g/mol |
IUPAC名 |
N'-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]adamantane-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C21H25N5O.ClH/c1-13-2-4-17(5-3-13)18-12-22-25-20(23-18)26-24-19(27)21-9-14-6-15(10-21)8-16(7-14)11-21;/h2-5,12,14-16H,6-11H2,1H3,(H,24,27)(H,23,25,26);1H |
InChIキー |
WCTVYHFUCVMFGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)NNC(=O)C34CC5CC(C3)CC(C5)C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


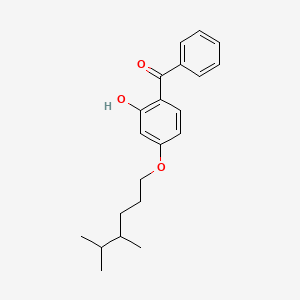
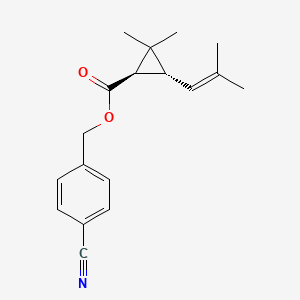
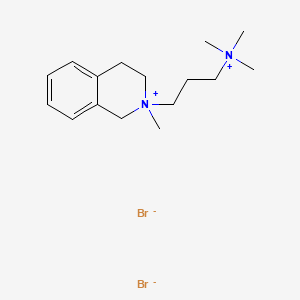
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
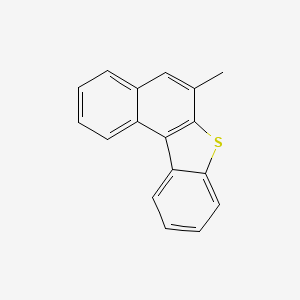
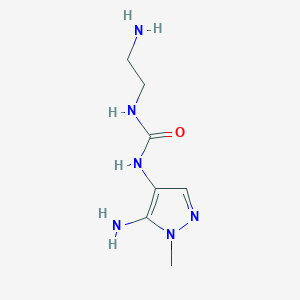
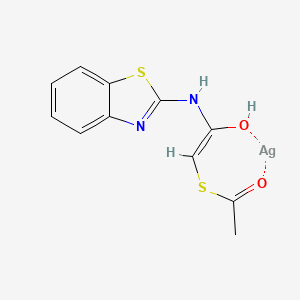
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
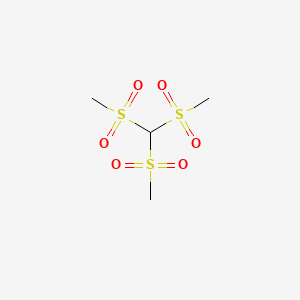
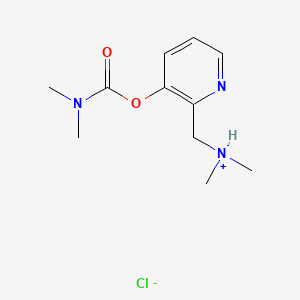
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
